3,5-Bis(trifluoromethyl)phenacylamine hydrochloride
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Overview
Description
3,5-Bis(trifluoromethyl)phenacylamine hydrochloride is an organic compound with the molecular formula C10H8ClF6NO. It is known for its unique chemical structure, which includes two trifluoromethyl groups attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenacylamine hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with appropriate amines under controlled conditions. One common method includes the use of hydrazine derivatives to form hydrazone intermediates, which are then reacted with Vilsmeier-Haack reagents to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)phenacylamine hydrochloride undergoes various chemical reactions, including:
- Reduction
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Properties
Molecular Formula |
C10H8ClF6NO |
---|---|
Molecular Weight |
307.62 g/mol |
IUPAC Name |
2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H7F6NO.ClH/c11-9(12,13)6-1-5(8(18)4-17)2-7(3-6)10(14,15)16;/h1-3H,4,17H2;1H |
InChI Key |
NXRJSVWNOXYMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CN.Cl |
Origin of Product |
United States |
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